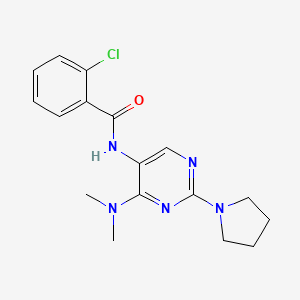![molecular formula C24H25N7O4 B2478284 2-(3-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920184-77-6](/img/structure/B2478284.png)
2-(3-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H25N7O4 and its molecular weight is 475.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research on triazole derivatives, including compounds structurally related to the chemical , has demonstrated the synthesis and evaluation of antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities, finding that some compounds exhibited good or moderate activities against test microorganisms. This suggests a potential application of the target compound in developing new antimicrobial agents.
Anticancer and Antitumor Applications
Compounds with similar structures have been evaluated for their anticancer properties. Prinz et al. (2017) reported on N-heterocyclic phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine, highlighting their potency as inhibitors of tubulin polymerization, a critical mechanism in cancer therapy. The study demonstrated that these compounds effectively induced G2/M phase cell cycle arrest in tumor cells and inhibited tumor cell growth, suggesting that the target compound could have applications in cancer research.
Herbicidal Activity
The synthesis of pyrimidine and triazine derivatives has been explored for their herbicidal activity. Nezu et al. (1996) synthesized 6-(4-phenoxyphenoxy)pyrimidines and triazines, finding that compounds with specific substituents exhibited high herbicidal activity. This indicates that the chemical might be relevant in the development of new herbicides.
Antioxidant and Anticancer Activity
Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and evaluated their antioxidant and anticancer activities. Some compounds showed significant activity, suggesting that similar compounds, including the target chemical, may have therapeutic potential in treating cancer or as antioxidants.
For detailed information on the synthesis, applications, and research findings related to compounds structurally similar to "2-(3-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone," please refer to the following sources:
- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives (Bektaş et al., 2007)
- N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones Derived from Phenoxazine and Phenothiazine as Highly Potent Inhibitors of Tubulin Polymerization (Prinz et al., 2017)
- Dimethoxypyrimidines as Novel Herbicides. Part 1. Synthesis and Herbicidal Activity of Dimethoxyphenoxyphenoxypyrimidines and Analogues (Nezu et al., 1996)
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide (Tumosienė et al., 2020)
properties
IUPAC Name |
2-(3-methoxyphenoxy)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O4/c1-33-18-6-3-5-17(13-18)31-24-22(27-28-31)23(25-16-26-24)30-11-9-29(10-12-30)21(32)15-35-20-8-4-7-19(14-20)34-2/h3-8,13-14,16H,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPFFGMDZWHEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

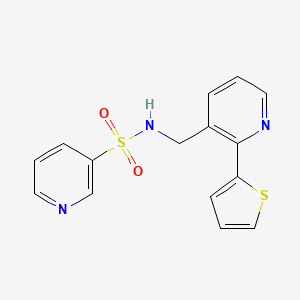
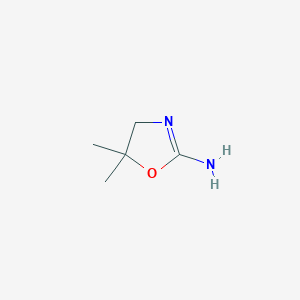
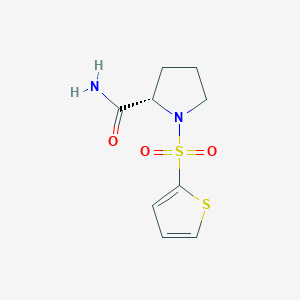

![[2-(2,4-Dichloro-phenyl)-benzooxazol-5-yl]-[3-(3-nitro-phenyl)-allylidene]-amine](/img/structure/B2478210.png)
![N-[(2-cyanopyridin-3-yl)sulfonyl]-4-methylthiophene-3-carboxamide](/img/structure/B2478212.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2478214.png)

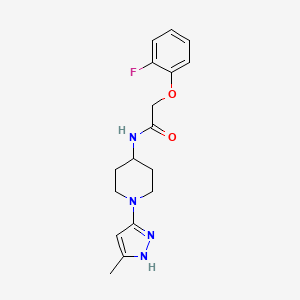
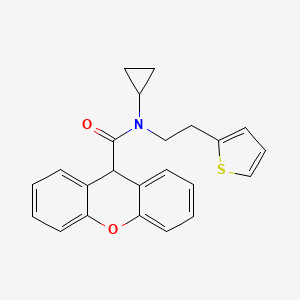
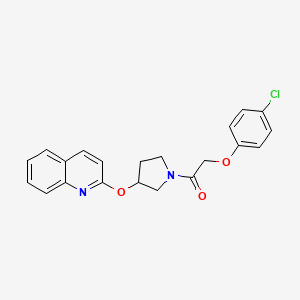
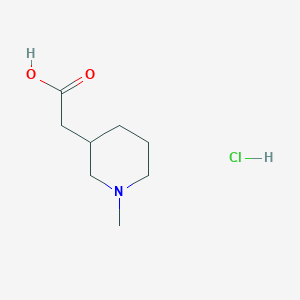
![N-(6-bromobenzo[d]thiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2478223.png)
